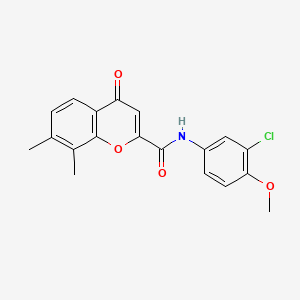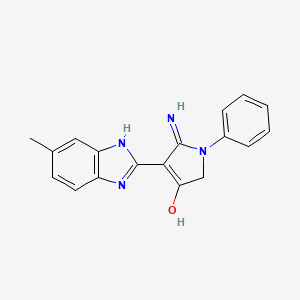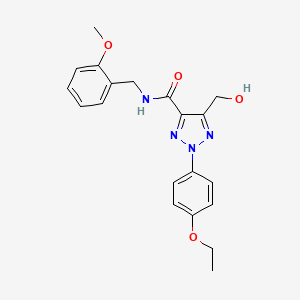![molecular formula C23H25BrN4O2 B11388971 1-(4-bromophenyl)-4-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11388971.png)
1-(4-bromophenyl)-4-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BROMOPHENYL)-4-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a bromophenyl group, a morpholine ring, and a benzodiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-4-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple stepsThe final step often involves the formation of the pyrrolidinone ring under specific conditions, such as the use of strong bases or catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BROMOPHENYL)-4-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
1-(4-BROMOPHENYL)-4-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(4-BROMOPHENYL)-4-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brorphine: A synthetic opioid with a similar benzodiazole structure but different pharmacological properties.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
1-(4-BROMOPHENYL)-4-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and materials science .
Propriétés
Formule moléculaire |
C23H25BrN4O2 |
|---|---|
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-4-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H25BrN4O2/c24-18-5-7-19(8-6-18)28-16-17(15-22(28)29)23-25-20-3-1-2-4-21(20)27(23)10-9-26-11-13-30-14-12-26/h1-8,17H,9-16H2 |
Clé InChI |
VOORCADSKYLFHX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11388891.png)

![1-{3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one](/img/structure/B11388903.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11388911.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11388919.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide](/img/structure/B11388920.png)
![10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11388926.png)
![Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11388931.png)
![6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate](/img/structure/B11388939.png)
![4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B11388948.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11388966.png)

![3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11388983.png)
